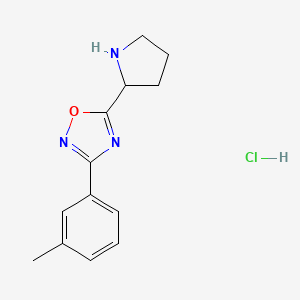
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a pyrrolidin-2-yl group attached to the oxadiazole ring
準備方法
The synthesis of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under basic conditions and microwave irradiation . This method allows for the efficient formation of the oxadiazole ring with good yields. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistency and purity of the final product.
化学反応の分析
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as:
3-Methylmethcathinone (3-MMC): This compound has a similar methylphenyl group but differs in its overall structure and pharmacological properties.
4-Chloro-3-methylmethcathinone (4Cl-3MMC): Another compound with a methyl and halogen substituent on the phenyl ring, but with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
生物活性
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the class of oxadiazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 1,2,4-oxadiazole moiety, which is known to enhance its interaction with various biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds in the oxadiazole class can inhibit key pathways involved in cancer proliferation and apoptosis. For instance:
- Kappa Opioid Receptor Modulation : Some derivatives exhibit activity at kappa opioid receptors, which are implicated in pain modulation and can influence cancer cell survival .
- Cytotoxicity : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation .
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives in preclinical models:
- Anticancer Activity : A study reported that a series of oxadiazole derivatives exhibited significant cytotoxic effects against various leukemia and solid tumor cell lines. The compounds demonstrated lower IC50 values compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds could induce apoptosis through mitochondrial pathways, significantly increasing the expression of pro-apoptotic markers such as caspase-3 and p53 .
- In Vivo Efficacy : Animal studies indicated that certain oxadiazole derivatives could inhibit tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
特性
IUPAC Name |
3-(3-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-4-2-5-10(8-9)12-15-13(17-16-12)11-6-3-7-14-11;/h2,4-5,8,11,14H,3,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVRTJALCQFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














